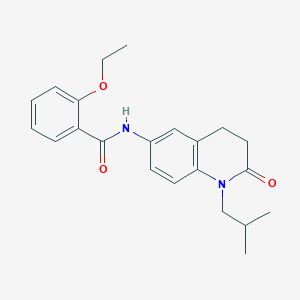

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-27-20-8-6-5-7-18(20)22(26)23-17-10-11-19-16(13-17)9-12-21(25)24(19)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHRCCBSGXKFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit sirtuin activity, which is linked to cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Sirtuin inhibition |

| Compound B | HeLa | 3.5 | Induction of apoptosis |

| Compound C | A549 | 7.0 | Inhibition of NF-kB signaling |

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. In particular, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in inflammatory responses .

Table 2: Anti-inflammatory Effects of Quinoline Derivatives

| Compound Name | Model Used | Effect Observed | Reference |

|---|---|---|---|

| Compound D | RAW 264.7 cells | Reduced NO production | |

| Compound E | LPS-stimulated mice | Decreased cytokine levels |

Case Studies

- Case Study on Antiproliferative Effects : A study conducted on a series of quinoline derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. The derivatives were tested for their ability to induce cell cycle arrest and apoptosis, with promising results indicating potential for further development into therapeutic agents .

- Case Study on Inhibition of Inflammatory Pathways : Another research effort focused on the anti-inflammatory effects of quinoline derivatives in a murine model. The study highlighted significant reductions in inflammatory markers when treated with specific compounds derived from quinoline structures, suggesting their utility in managing inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Many quinoline derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : These compounds may influence signaling pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The tetrahydroquinolin-2-one core is a common feature among analogs, but substituents at the N1 and C6 positions vary significantly, influencing physicochemical and biological properties:

Key Observations:

- Bulkier substituents like isobutyl may reduce metabolic clearance but could hinder binding to compact active sites .

C6 Substituents :

- The 2-ethoxybenzamide group in the target compound introduces moderate lipophilicity compared to 3-methoxybenzamide (~294.35 g/mol) or hydrophilic 2-hydroxybenzamide (Rip-D) .

- Thiophene-2-carboximidamide () adds heterocyclic diversity, which may enhance binding affinity to targets like kinases or GPCRs .

Physicochemical Properties

*Predicted using substituent contributions; experimental data unavailable.

Key Observations:

- The target compound’s isobutyl and ethoxy groups likely reduce aqueous solubility compared to analogs with polar groups (e.g., carboximidamide in ) .

- Chirality in analogs like ’s compound necessitates advanced separation techniques, which may also apply to the target compound if stereocenters are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.